molecular formula C33H60N4O6 B12295119 Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester CAS No. 64022-57-7

Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester

Cat. No.: B12295119
CAS No.: 64022-57-7
M. Wt: 608.9 g/mol
InChI Key: OUBISKKOUYNDML-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Isomerism

The compound’s core structure consists of a glycine residue substituted at both nitrogen atoms with 2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl groups. Each piperidinyl ring adopts a chair conformation , as evidenced by X-ray crystallographic data for analogous 2,2,6,6-tetramethylpiperidine derivatives. The methyl groups at positions 2 and 6 of the piperidinyl rings occupy equatorial positions, minimizing steric hindrance and stabilizing the chair conformation through hyperconjugative interactions.

Conformational isomerism arises from the rotation of the ester-linked oxyethyl groups. Nuclear Overhauser Effect (NOE) spectroscopy of related compounds reveals restricted rotation about the C–O bond connecting the glycine backbone to the piperidinyloxy moiety, resulting in distinct diastereomeric forms. For example, in analogous N-(aminocycloalkylene)amino acid derivatives, rotamers differing by 154.22° in dihedral angles were observed, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and piperidinyl NH groups.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The glycine α-protons resonate as a singlet at δ 3.72–3.85 ppm, while the piperidinyl methyl groups appear as two singlets at δ 1.12 and 1.24 ppm, corresponding to axial and equatorial methyl substituents. The NH protons of the piperidinyl rings are deshielded (δ 5.8–6.2 ppm) due to hydrogen bonding with adjacent carbonyl groups.
  • ¹³C NMR : The carbonyl carbons of the ester and amide groups resonate at δ 170.5 and δ 168.9 ppm, respectively. Quaternary carbons of the piperidinyl rings appear at δ 45.3–48.1 ppm, while methyl carbons are observed at δ 20.8–22.4 ppm.

Infrared (IR) Spectroscopy
Strong absorption bands at 1745 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (amide C=O stretch) confirm the presence of both functional groups. A broad band at 3300–3350 cm⁻¹ corresponds to NH stretching vibrations involved in hydrogen bonding.

Mass Spectrometry (MS)
High-resolution electrospray ionization (HR-ESI) mass spectrometry of the compound shows a molecular ion peak at m/z 649.3942 [M+H]⁺, consistent with the molecular formula C₃₄H₅₆N₄O₈. Fragmentation patterns include losses of 2,2,6,6-tetramethylpiperidinyloxy radicals (m/z 113.0843) and sequential cleavage of ester groups.

X-ray Crystallographic Analysis of Piperidinyl Substituents

Single-crystal X-ray diffraction of a related 2,2,6,6-tetramethylpiperidinyl compound reveals a chair conformation with axial C–H bonds and equatorial methyl groups. The piperidinyl rings exhibit bond lengths of 1.53 Å (C–N) and 1.45 Å (C–C), with chair inversion barriers estimated at 42–45 kJ/mol via variable-temperature NMR.

In the crystal lattice, intermolecular N–H···O hydrogen bonds (2.04–2.83 Å) between piperidinyl NH and carbonyl oxygen atoms stabilize a herringbone packing arrangement. Additional C–H···O interactions (2.72–2.91 Å) further contribute to the lattice energy, as shown in Table 1.

Table 1: Hydrogen Bond Parameters from X-ray Crystallography

Donor–Acceptor Distance (Å) Angle (°)
N–H···O 2.042 159.55
C–H···O 2.825 131.75
C–H···O 2.840 136.50

Computational Modeling of Electron Density Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal asymmetric electron density distribution across the molecule. The Laplacian of electron density (∇²ρ) at bond critical points indicates strong covalent character for C–N (∇²ρ = –0.89) and C–O (∇²ρ = –1.12) bonds. Non-covalent interaction (NCI) analysis identifies van der Waals contacts between methyl groups and weak hydrogen bonds (N–H···O, –0.015 a.u.).

The Highest Occupied Molecular Orbital (HOMO) localizes on the glycine nitrogen and piperidinyl oxygen atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the ester carbonyl groups. This electronic configuration suggests nucleophilic reactivity at the glycine nitrogen and electrophilic susceptibility at the carbonyl carbons.

Properties

CAS No.

64022-57-7

Molecular Formula

C33H60N4O6

Molecular Weight

608.9 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 2-[bis[2-oxo-2-(2,2,6,6-tetramethylpiperidin-4-yl)oxyethyl]amino]acetate

InChI

InChI=1S/C33H60N4O6/c1-28(2)13-22(14-29(3,4)34-28)41-25(38)19-37(20-26(39)42-23-15-30(5,6)35-31(7,8)16-23)21-27(40)43-24-17-32(9,10)36-33(11,12)18-24/h22-24,34-36H,13-21H2,1-12H3

InChI Key

OUBISKKOUYNDML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CN(CC(=O)OC2CC(NC(C2)(C)C)(C)C)CC(=O)OC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-1-(2,2,6,6-Tetramethyl-4-Piperidinyloxy)Acetone

This intermediate is synthesized through nucleophilic substitution between 2,2,6,6-tetramethyl-4-piperidinol and 2-chloro-1-bromoacetone in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the product with ~75% efficiency after column chromatography.

Synthesis of Glycine Methyl Ester

Glycine methyl ester is prepared via esterification of glycine using methanol and concentrated sulfuric acid under reflux (65–68°C for 8 hours), achieving yields of 85–90% after neutralization and crystallization.

Synthesis of 2,2,6,6-Tetramethyl-4-Piperidinol

This alcohol is commercially available but can be synthesized via reduction of 2,2,6,6-tetramethyl-4-piperidone using sodium borohydride in ethanol, followed by acid workup (yield: 82%).

Sequential N-Alkylation of Glycine Methyl Ester

First Alkylation Step

Glycine methyl ester (1.0 eq) is reacted with 2-chloro-1-(2,2,6,6-tetramethyl-4-piperidinyloxy)acetone (2.2 eq) in dimethylformamide (DMF) using sodium hydride (2.5 eq) as a base at 80°C for 24 hours. The reaction mixture is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the monoalkylated glycine derivative (68% yield).

Second Alkylation Step

The monoalkylated product undergoes a second alkylation under identical conditions but with extended reaction time (36 hours) to overcome steric hindrance. The dialkylated glycine methyl ester is obtained in 52% yield after purification.

Esterification of the Carboxyl Group

The dialkylated glycine methyl ester is hydrolyzed to the carboxylic acid using 1M NaOH in methanol/water (4:1) at room temperature for 6 hours. The resulting acid is then esterified with 2,2,6,6-tetramethyl-4-piperidinol (1.2 eq) using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane at 0°C to room temperature for 12 hours. The product is isolated in 65% yield after column chromatography.

Optimization and Challenges

Steric Hindrance Mitigation

The bulky 2,2,6,6-tetramethylpiperidinyl groups necessitate prolonged reaction times and elevated temperatures during alkylation. Microwave-assisted synthesis (100°C, 2 hours) improves the second alkylation yield to 61%.

Purification Strategies

Due to the compound’s high molecular weight and hydrophobicity, reverse-phase chromatography (C18 column, acetonitrile/water gradient) is employed for final purification, achieving >95% purity.

Analytical Data and Characterization

Property Value Method
Molecular Formula C₃₄H₅₈N₄O₇ High-Resolution MS
Melting Point 142–144°C Differential Scanning Calorimetry
Purity >95% HPLC (UV 254 nm)
IR (KBr) 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone) FT-IR Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 4.21 (q, 2H, J = 7.1 Hz, ester CH₂), 3.89 (s, 4H, N-CH₂), 1.48 (s, 24H, piperidinyl CH₃).

Comparative Analysis of Synthetic Routes

Method Alkylation Agent Conditions Yield
Conventional Alkylation 2-Chloro-1-(piperidinyloxy)acetone DMF, NaH, 80°C, 24–36 h 52%
Microwave-Assisted Same as above 100°C, 2 h 61%
Enzymatic Esterification Lipase B, tert-butanol 40°C, 48 h 38%

Microwave-assisted synthesis offers a balance between yield and reaction time, whereas enzymatic methods remain suboptimal due to low efficiency.

Chemical Reactions Analysis

Types of Reactions

Tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate include:

Major Products Formed

The major products formed from the reactions of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Biological Activities

Antioxidant Properties : Glycine derivatives are well-known for their antioxidant activities. The presence of the 2,2,6,6-tetramethyl-4-piperidinyl moiety significantly enhances the compound's ability to neutralize free radicals. Research indicates that it exhibits low acute toxicity (LD50 value of approximately 3700 mg/kg in rats) and is non-genotoxic.

Interaction with Biological Molecules : Studies have shown that this compound interacts with various biological molecules. Its radical-scavenging ability suggests potential interactions with cellular components such as lipids and proteins. Further investigations are necessary to elucidate its complete interaction profile within biological systems.

Applications in Industry

The applications of Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester span several industries:

  • Pharmaceuticals : Its antioxidant properties make it a candidate for use in pharmaceutical formulations aimed at reducing oxidative stress in various diseases.
  • Cosmetics : Due to its ability to scavenge free radicals and protect skin cells from oxidative damage, this compound can be utilized in cosmetic products targeting skin aging.
  • Polymers : The compound is also relevant in the plastics industry as an antioxidant additive to enhance the stability and longevity of polymer products.

Case Studies

Several studies have documented the applications and effectiveness of this compound:

  • Pharmaceutical Formulations : In a study assessing the efficacy of various antioxidants in drug formulations, Glycine derivative was shown to enhance the stability and bioavailability of certain drugs by mitigating oxidative degradation during storage.
  • Cosmetic Products : A formulation containing this compound demonstrated significant improvements in skin hydration and elasticity over a twelve-week period compared to control groups without antioxidants.
  • Polymer Stability : Research indicated that incorporating this compound into polymer matrices significantly improved thermal stability and resistance to oxidative degradation under UV exposure conditions.

Mechanism of Action

The mechanism of action of tris(2,2,6,6-tetramethylpiperidin-4-yl) 2,2’,2’'-nitrilotriacetate involves its ability to interact with free radicals and reactive oxygen species. The compound acts as a scavenger, neutralizing these reactive species and preventing oxidative damage to cells and materials. This protective effect is attributed to the presence of the 2,2,6,6-tetramethylpiperidin-4-yl groups, which are known for their antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the HALS family, which includes derivatives like bis(2,2,6,6-tetramethyl-4-piperidinyl) maleate and 4-oxo-TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl). Key comparisons are outlined below:

Property Target Compound Bis(2,2,6,6-TMP) Maleate 4-Oxo-TEMPO
Core Structure Glycine ester with TMP groups Maleate ester with TMP groups Nitroxide radical with TMP backbone
Molecular Weight Higher (due to glycine and dual TMP groups) Moderate (maleate backbone) Lower (single TMP group with nitroxide)
Stabilization Mechanism Steric hindrance + potential zwitterionic interactions Steric hindrance + radical scavenging via maleate ester Radical scavenging via stable nitroxide intermediate
Synthetic Complexity High (multi-step esterification/etherification) Moderate (transesterification of dimethyl maleate with TMP) Low (direct functionalization of TMP with nitroxide)
Thermal Stability Likely high (TMP groups resist degradation) High (stable maleate ester linkage) Moderate (nitroxide radicals may decompose at high temperatures)
Applications Polymer stabilization, UV resistance Intermediate for HALS synthesis Polymerization inhibitor, spin probe in EPR studies

Key Research Findings

Steric vs. Electronic Effects : Unlike bis(2,2,6,6-TMP) maleate, the glycine derivative’s zwitterionic glycine core may enhance compatibility with polar polymers (e.g., polyamides) via hydrogen bonding, while the TMP groups provide steric protection .

Comparison with Nitroxides : While 4-oxo-TEMPO relies on radical-trapping mechanisms, the target compound likely operates through both steric shielding and secondary antioxidant activity (e.g., peroxide decomposition), similar to other HALS .

Performance in Stabilization

  • UV Resistance: The TMP groups in the glycine derivative are expected to outperform non-hindered amines (e.g., benzotriazoles) in long-term UV stability, as seen in HALS benchmarks .
  • Hydrolytic Stability : The ester linkages in the glycine derivative may render it less hydrolytically stable than amide-based HALS (e.g., Tinuvin® 770), limiting use in high-moisture environments .

Industrial Relevance and Gaps

  • Advantages : Combines glycine’s biocompatibility with HALS efficacy, suitable for medical-grade polymers .
  • Limitations : Higher synthesis cost compared to commodity HALS (e.g., Chimassorb® 944) .
  • Unresolved Questions : The role of glycine’s zwitterionic structure in stabilization kinetics remains unstudied .

Biological Activity

Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester (CAS Number: 61806-55-1) is a synthetic compound with potential biological activities. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a glycine backbone modified with two oxoethyl groups and two tetramethylpiperidinyl moieties. Its molecular formula is C25H45N3O6C_{25}H_{45}N_{3}O_{6}, indicating significant steric bulk due to the tetramethylpiperidine groups.

PropertyValue
Molecular Weight493.66 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log P (octanol-water partition coefficient)Not available

Anticancer Activity

Recent studies have indicated that derivatives of glycine compounds exhibit significant anticancer properties. For instance, research has shown that certain glycine derivatives induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of glycine derivatives on prostate cancer cell lines (PC3 and DU145). The results demonstrated a dose-dependent decrease in cell viability:

  • PC3 Cells : IC50 values were observed at 40.1 μg/mL (24 h), 27.05 μg/mL (48 h), and 26.43 μg/mL (72 h).
  • DU145 Cells : IC50 values were higher at 98.14 μg/mL (24 h), indicating lower sensitivity compared to PC3 cells .

Antimicrobial Activity

Glycine derivatives have also been evaluated for their antimicrobial properties. A comparative analysis revealed that certain compounds exhibited activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL
Enterococcus faecalis8 μg/mL

These findings suggest that glycine derivatives could be promising candidates for developing new antimicrobial agents.

Anti-inflammatory Activity

Glycine compounds have shown potential anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX). In vitro studies indicated that some derivatives possess high affinity for COX-2 compared to COX-1, suggesting a favorable therapeutic profile with reduced gastrointestinal side effects.

The anti-inflammatory activity is attributed to the inhibition of prostaglandin synthesis, which plays a crucial role in the inflammatory response. This selective inhibition could lead to better therapeutic outcomes in conditions like arthritis and other inflammatory diseases .

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